2-(2-Chlorophenyl)acetamide 2-(2-Chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 10268-06-1
VCID: VC21255228
InChI: InChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)
SMILES: C1=CC=C(C(=C1)CC(=O)N)Cl
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol

2-(2-Chlorophenyl)acetamide

CAS No.: 10268-06-1

Cat. No.: VC21255228

Molecular Formula: C8H8ClNO

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)acetamide - 10268-06-1

Specification

CAS No. 10268-06-1
Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
IUPAC Name 2-(2-chlorophenyl)acetamide
Standard InChI InChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Standard InChI Key WBJGNXYBEZIOES-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)N)Cl
Canonical SMILES C1=CC=C(C(=C1)CC(=O)N)Cl

Introduction

Chemical Identity and Structure

2-(2-Chlorophenyl)acetamide is characterized by its distinctive molecular structure consisting of a 2-chlorophenyl group attached to an acetamide moiety. This arrangement confers unique chemical and biological properties to the compound.

Basic Chemical Information

The compound possesses several key chemical identifiers that establish its identity in chemical databases and literature:

PropertyValue
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
CAS Registry Number10268-06-1
IUPAC Name2-(2-chlorophenyl)acetamide
InChIInChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)
SMILESC1=CC=C(C(=C1)CC(=O)N)Cl

The structural configuration of 2-(2-chlorophenyl)acetamide features a chlorine atom at the ortho position of the phenyl ring, which significantly influences its chemical reactivity and biological interactions .

Structural Characteristics

The compound contains several notable structural elements:

  • A benzene ring with a chlorine substituent at the ortho position

  • A methylene (CH2) group linking the aromatic ring to the amide moiety

  • A primary amide functional group (-CONH2)

This arrangement creates a molecule with specific spatial orientation and electronic distribution that contributes to its chemical behavior and potential biological activities .

Physical and Chemical Properties

Physical State and Appearance

2-(2-Chlorophenyl)acetamide typically appears as a crystalline solid at room temperature. The presence of the chlorine atom and amide group influences its physical properties including solubility and melting point.

Chemical Reactivity

The compound exhibits reactivity patterns characteristic of both aromatic compounds and amides:

  • The chlorine substituent at the ortho position can participate in nucleophilic substitution reactions

  • The primary amide group can undergo hydrolysis, dehydration, and reduction reactions

  • The methylene group connecting the aromatic ring to the amide can serve as a site for functionalization

These reactive sites make 2-(2-chlorophenyl)acetamide valuable as an intermediate in organic synthesis and pharmaceutical development.

Synthesis Methods

Amidation of 2-Chlorophenylacetic Acid

A common approach involves the conversion of 2-chlorophenylacetic acid to the corresponding amide through reaction with ammonium salts or through activation followed by ammonolysis.

From 2-Chlorophenylacetyl Chloride

The compound can be synthesized by reacting 2-chlorophenylacetyl chloride with ammonia or ammonium salts under controlled conditions .

Related Synthetic Procedures

The synthesis of structurally similar compounds, such as 2-bromo-N-(p-chlorophenyl)acetamide, provides valuable insights into potential methodologies. This related compound is prepared via an amination reaction between 4-chloroaniline and bromoacetyl bromide in the presence of potassium carbonate .

The reaction scheme involves:

  • Dissolving 4-chloroaniline and K2CO3 in dichloromethane

  • Dropwise addition of bromoacetyl bromide at low temperature

  • Extraction, washing, and purification steps to obtain the final product

Similar approaches, with appropriate modifications, could be applied to synthesize 2-(2-chlorophenyl)acetamide.

Biological Activities

Other Biological Effects

Research indicates that chlorophenyl acetamides as a class may exhibit various biological activities:

  • Antimicrobial effects against gram-positive and gram-negative bacteria

  • Potential antidepressant properties

  • Possible antiproliferative activities

The presence of the chlorine atom at the ortho position may enhance the compound's ability to interact with biological targets through effects on lipophilicity, electronic distribution, and steric properties.

Research Applications

Use as Chemical Intermediates

2-(2-Chlorophenyl)acetamide serves as an important intermediate in the synthesis of more complex organic compounds, including:

  • Pharmaceutically active compounds

  • Agrochemicals

  • Specialized fine chemicals

The compound's functional groups provide opportunities for further modifications and transformations .

Medicinal Chemistry Applications

In medicinal chemistry, 2-(2-chlorophenyl)acetamide represents a valuable scaffold for developing compounds with potential therapeutic applications:

  • As starting materials for antimicrobial agents

  • In the development of compounds with central nervous system activity

  • For the synthesis of anti-inflammatory agents

Research suggests that modifications to the structure of chlorophenyl acetamides can lead to enhanced therapeutic properties, particularly in bone metabolism research.

Comparison with Structurally Related Compounds

Structural Analogs

2-(2-Chlorophenyl)acetamide belongs to a family of compounds with similar core structures but different substituents. Comparing these analogs provides insight into structure-activity relationships:

CompoundStructural DifferenceNotable Characteristics
2-(2-Bromophenyl)acetamideBromine instead of chlorineDifferent electronic properties and reactivity
2-(2-Fluorophenyl)acetamideFluorine instead of chlorineHigher electronegativity, smaller atomic radius
2-(2-Methylphenyl)acetamideMethyl group instead of chlorineElectron-donating properties, different steric effects
N-[(2-chlorophenyl)methyl]acetamideDifferent arrangement of functional groupsAltered biological activity profile

These structural variations lead to differences in chemical reactivity, physical properties, and biological activities.

Position Isomers

The position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly affects the compound's properties:

  • 2-(2-Chlorophenyl)acetamide (ortho-chloro) - The chlorine at the ortho position can exert steric effects and potentially form intramolecular interactions

  • 2-(3-Chlorophenyl)acetamide (meta-chloro) - Different electronic distribution and potential biological targeting

  • 2-(4-Chlorophenyl)acetamide (para-chloro) - More symmetrical electron distribution with distinct biological activity profile

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometric analysis typically reveals characteristic fragmentation patterns for this class of compounds, including:

  • Molecular ion peaks [M]⁺ and [M+2]⁺ with characteristic chlorine isotope pattern

  • Fragment ions corresponding to the loss of NH₃, loss of the amide group, and cleavage patterns specific to chlorinated aromatic compounds

Current Research Directions

Structure-Activity Relationship Studies

Ongoing research focuses on understanding how structural modifications to compounds like 2-(2-chlorophenyl)acetamide affect their biological activities. These structure-activity relationship studies aim to identify optimal substitution patterns for enhanced therapeutic properties.

Development of Derivatives

Scientists are exploring various derivatives of 2-(2-chlorophenyl)acetamide with modified functional groups to enhance specific properties:

  • Introduction of additional functional groups to improve target selectivity

  • Modification of the amide moiety to alter pharmacokinetic properties

  • Exploration of heterocyclic analogs for enhanced biological activity

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